L-Argininehydrochloridehydrate
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Overview
Description
L-Argininehydrochloridehydrate is a compound derived from L-arginine, an amino acid that plays a crucial role in various physiological processes. L-arginine is known for its involvement in protein synthesis, nitric oxide production, and its role as a precursor for other important molecules such as creatine and polyamines . This compound is often used in dietary supplements and pharmaceuticals due to its enhanced solubility and stability compared to free-form L-arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-arginine hydrochloride typically involves the fermentation of L-arginine using microorganisms. The process begins with the adsorption of arginine fermentation liquid using strongly acidic cation-exchange resins. Sodium hydroxide solution is then used to elute the arginine, followed by adsorption using weak-acid cation-exchange resins. Hydrochloric acid is then used to elute the arginine monohydrochloride solution, which is subsequently decolorized and concentrated to obtain the final product .
Industrial Production Methods
Industrial production of L-arginine hydrochloride often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce L-arginine. The fermentation broth is then processed to extract and purify L-arginine hydrochloride through a series of filtration, ion-exchange, and crystallization steps .
Chemical Reactions Analysis
Types of Reactions
L-arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-arginine can be oxidized to produce nitric oxide, a key signaling molecule in the cardiovascular system.
Reduction: Reduction reactions involving L-arginine are less common but can occur under specific conditions.
Substitution: L-arginine can participate in substitution reactions, particularly in the formation of derivatives such as L-ornithine and putrescine.
Common Reagents and Conditions
Substitution: Reagents such as hydrochloric acid and various cation-exchange resins are used in the preparation and purification processes.
Major Products Formed
Nitric oxide: Produced during the oxidation of L-arginine.
L-ornithine and putrescine: Formed through substitution reactions.
Scientific Research Applications
L-arginine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
L-arginine hydrochloride exerts its effects primarily through the production of nitric oxide. Nitric oxide synthase enzymes catalyze the conversion of L-arginine to nitric oxide, which acts as a vasodilator, neurotransmitter, and regulator of nutrient metabolism . The molecular targets of nitric oxide include guanylate cyclase, which mediates the relaxation of smooth muscle cells, and various signaling pathways involved in immune response and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
L-arginine: The free-form amino acid, less stable and soluble compared to L-arginine hydrochloride.
L-ornithine: A derivative of L-arginine, used in medical applications.
Putrescine: Another derivative, used as a bio-based precursor for the synthesis of polymers.
Uniqueness
L-arginine hydrochloride is unique due to its enhanced solubility and stability, making it more effective for use in dietary supplements and pharmaceuticals compared to free-form L-arginine . Its ability to produce nitric oxide efficiently also sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H17ClN4O3 |
---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2/t4-;;/m0../s1 |
InChI Key |
NUFCANQNMWVENN-FHNDMYTFSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O.Cl |
Origin of Product |
United States |
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